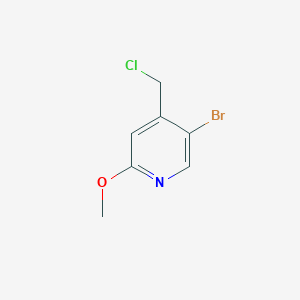

5-Bromo-4-(chloromethyl)-2-methoxypyridine

Description

Historical Context of Pyridine Derivatives in Chemical Research

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in the mid-19th century. The isolation of pyridine from coal tar by Thomas Anderson in 1849 marked the beginning of systematic studies on nitrogen-containing heterocycles. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881) and Chichibabin pyridine synthesis (1924), enabled the production of substituted pyridines, laying the groundwork for modern heterocyclic chemistry.

The Hantzsch method, which combines β-keto esters, aldehydes, and ammonia, became a cornerstone for synthesizing dihydropyridines, later oxidized to aromatic pyridines. Meanwhile, the Chichibabin approach utilized aldehydes and ammonia over alumina catalysts, offering a route to methyl-substituted pyridines. These methods addressed the limitations of coal tar extraction, which yielded pyridine at only 0.1% efficiency.

Table 1: Key Historical Synthesis Methods for Pyridine Derivatives

The evolution of pyridine chemistry accelerated in the 20th century with the development of catalytic processes, such as the Bönnemann cyclization, which leveraged cobalt catalysts to assemble pyridines from nitriles and alkynes. These advances underscored pyridine's versatility as a scaffold for agrochemicals, pharmaceuticals, and materials science.

Significance of 5-Bromo-4-(chloromethyl)-2-methoxypyridine in Organic Chemistry

This compound (C₇H₇BrClNO) exemplifies the strategic functionalization of pyridine cores for synthetic applications. Its molecular architecture combines three reactive sites:

- Bromine at C5: Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

- Chloromethyl at C4: Serves as an alkylating agent or precursor to quaternary ammonium salts.

- Methoxy at C2: Modulates electronic effects and participates in demethylation reactions.

This trifunctional structure makes the compound a valuable intermediate in pharmaceuticals and ligands. For instance, pyridine derivatives with halogen and alkoxy substituents are prevalent in kinase inhibitors and antimicrobial agents. Recent studies highlight its utility in synthesizing dopamine receptor antagonists and serotonin-3 receptor modulators.

Figure 1: Reactivity Profile of this compound

Br

│

MeO─Pyridine─CH₂Cl

Py = pyridine ring; arrows indicate sites for nucleophilic substitution (Br), alkylation (CH₂Cl), and O-demethylation (MeO).

Nomenclature and Classification

The systematic IUPAC name, This compound , reflects its substitution pattern:

- Pyridine : Parent aromatic heterocycle with a nitrogen atom at position 1.

- Substituents :

- Methoxy (-OCH₃) at C2

- Chloromethyl (-CH₂Cl) at C4

- Bromine (-Br) at C5

Table 2: Physicochemical Properties

The compound belongs to the halogenated pyridine subclass, characterized by enhanced electrophilicity and metabolic stability compared to non-halogenated analogs. Its classification under CAS 1227563-00-9 ensures unambiguous identification in chemical databases.

Research Evolution and Current State of Knowledge

Recent advances in pyridine functionalization have expanded the synthetic utility of this compound:

- Cross-Coupling Reactions : Palladium-catalyzed couplings with boronic acids yield biaryl structures, critical in drug discovery. For example: ``` 5-Br-Py + ArB(OH)₂ →

Properties

IUPAC Name |

5-bromo-4-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUOFDMFVKGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265711 | |

| Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-00-9 | |

| Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227563-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-(chloromethyl)-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-2-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives with functional groups such as azides, thiols, or ethers.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: 4-(Chloromethyl)-2-methoxypyridine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases. Its bromine and chloromethyl substituents enhance its reactivity, allowing for the formation of complex molecules that can interact with biological targets such as enzymes and receptors.

Biological Activity

Research has indicated that 5-Bromo-4-(chloromethyl)-2-methoxypyridine exhibits significant biological activities, including:

- Antimicrobial Properties : Derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, indicating potential as new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cancer cell signaling pathways. It has shown cytotoxic effects on cancer cell lines at low micromolar concentrations, influencing cell proliferation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| A549 | 3 | Cell cycle arrest |

| HeLa | 4 | Inhibition of PK activity |

Materials Science

Advanced Materials Development

In materials science, this compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Chemical Biology

Molecular Probes and Bioactive Molecules

The compound is employed in designing molecular probes for studying biological processes. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to modulate enzymatic functions, making it valuable for research in chemical biology.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves halogenation processes under controlled conditions. Common methods include:

- Bromination of Pyridine Derivatives : Using bromine or brominating agents in inert solvents at low temperatures to prevent side reactions.

- Continuous Flow Processes : For industrial production, continuous flow methods ensure consistent quality and yield by maintaining precise control over reaction parameters.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituent positions and types, significantly altering reactivity and applications:

Key Observations:

- Chloromethyl vs. Methyl/Chloro : The chloromethyl group in the target compound enhances reactivity compared to methyl (inert) or chloro (less reactive) .

- Substituent Position : Bromine at C5 (target) vs. C3 or C4 (analogs) alters electronic effects and reaction regioselectivity .

- Steric Effects : 2-Methoxy groups in analogs (e.g., 3-Bromo-5-chloro-2-methoxypyridine) may hinder reactions at adjacent positions .

Biological Activity

5-Bromo-4-(chloromethyl)-2-methoxypyridine is a heterocyclic organic compound characterized by a pyridine ring with bromine, chloromethyl, and methoxy substituents. Its molecular formula is C₆H₅BrClNO, with a molecular weight of approximately 222.47 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its antimicrobial and anticancer properties.

Chemical Structure

The unique combination of functional groups in this compound enhances its reactivity and biological properties. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. These compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has been identified as a potential inhibitor of specific protein kinases involved in cancer cell signaling pathways. Preliminary findings indicate that it may interact with enzymes critical for cell cycle regulation, thus influencing cell proliferation and apoptosis.

Protein Kinase Inhibition

The compound's ability to inhibit protein kinases is crucial for its biological activity. Protein kinases are key regulators of various cellular processes, including metabolism, cell division, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by dysregulated signaling pathways, such as cancer.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their conformation and activity.

- Signal Transduction Modulation : By inhibiting protein kinases, the compound can affect downstream signaling pathways, potentially leading to reduced cell proliferation.

- Gene Expression Alteration : Changes in enzyme activity can lead to modifications in gene expression profiles, impacting cellular functions.

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as new antimicrobial agents.

| Compound Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 20 | Escherichia coli |

| Derivative C | 10 | Pseudomonas aeruginosa |

Study on Anticancer Activity

In another investigation, the anticancer properties were assessed using cell lines representing different cancer types. The compound demonstrated significant cytotoxic effects at low micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | Apoptosis induction |

| A549 (Lung Cancer) | 3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4 | Inhibition of PK activity |

Q & A

Basic Research Question

- NMR : H and C NMR can confirm substituent positions (e.g., methoxy at δ 3.9–4.1 ppm, chloromethyl at δ 4.5–4.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 236.98).

- X-ray Crystallography : Resolves planar pyridine ring geometry and hydrogen-bonding patterns (e.g., N–H···N interactions in dimers, r.m.s. deviation <0.1 Å) .

How can competing side reactions during functionalization of the chloromethyl group be minimized?

Advanced Research Question

Side reactions (e.g., elimination to form vinyl halides) are mitigated by:

- Temperature Control : Reactions below 60°C reduce thermal decomposition.

- Catalyst Selection : Use of Pd(PPh) instead of PdCl minimizes unwanted coupling.

- Protecting Groups : Temporarily blocking the methoxy group with TMSCl prevents undesired substitutions .

What safety protocols are critical when handling the chloromethyl moiety?

Basic Research Question

The chloromethyl group is a potential carcinogen (similar to bis(chloromethyl) ether, a known human carcinogen). Required precautions include:

- Ventilation : Use fume hoods with >100 ft/min airflow.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Sealed containers in cool (<4°C), dry conditions away from metals and ignition sources .

How does the bromine substituent at the 5-position affect regioselectivity in cross-coupling reactions?

Advanced Research Question

Bromine’s strong electron-withdrawing effect directs cross-coupling reactions (e.g., Buchwald-Hartwig amination) to the 4-position. Comparative studies with 5-Fluoro-4-(chloromethyl)-2-methoxypyridine (CAS 884494-81-9) show bromine increases reaction rates by 1.5–2× due to enhanced leaving-group ability. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

What analytical techniques resolve contradictions in reaction yield data between batch and flow synthesis?

Advanced Research Question

Contradictions arise from heat/mass transfer differences. Use:

- HPLC-DAD/MS : Track intermediate stability (e.g., hydrolysis of chloromethyl group in aqueous conditions).

- Reaction Calorimetry : Quantify exothermicity in batch vs. flow (ΔT <5°C in flow reactors improves yield by 15–20%) .

How can computational chemistry predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states.

- Docking Studies : Predict binding affinity in enzyme inhibition assays (e.g., CYP450 isoforms).

- QSPR Models : Correlate Hammett σ values with reaction rates for halogen displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.